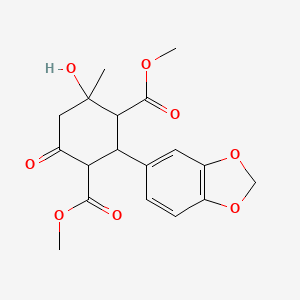

Dimethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Description

Dimethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a cyclohexane-derived compound featuring a 1,3-benzodioxole substituent, hydroxyl, methyl, and ketone functional groups, along with two methyl ester moieties. The presence of hydrogen-bond donors (hydroxyl) and acceptors (esters, ketone) suggests significant intermolecular interactions, which influence its crystalline packing and solubility properties .

Properties

IUPAC Name |

dimethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O8/c1-18(22)7-10(19)14(16(20)23-2)13(15(18)17(21)24-3)9-4-5-11-12(6-9)26-8-25-11/h4-6,13-15,22H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIVAEMHBBAVNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(C1C(=O)OC)C2=CC3=C(C=C2)OCO3)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

Cyclohexane Ring Formation: The cyclohexane ring is constructed through a Diels-Alder reaction between a diene and a dienophile, followed by functional group modifications.

Introduction of Functional Groups: The hydroxyl, methyl, and ester groups are introduced through various organic reactions, such as oxidation, reduction, and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, alcohols, acidic or basic catalysts

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Amides, different esters

Scientific Research Applications

Dimethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Key Research Findings and Implications

Hydrogen Bonding vs. Lipophilicity : The target compound’s benzodioxole and hydroxyl groups prioritize H-bond-driven crystallinity, whereas the diethyl analog’s phenyl and esters emphasize lipophilicity—critical for drug delivery optimization.

Methodological Consistency : Both compounds rely on crystallographic tools (SHELX, ORTEP) for structural validation, underscoring the importance of standardized refinement protocols in comparative studies .

Biological Activity

Dimethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, a compound featuring a benzodioxole structure, has garnered attention for its potential biological activities. This article synthesizes research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : C₁₈H₁₈O₈

- Molar Mass : 392.4 g/mol

- CAS Number : 6286-69-7

Research indicates that compounds with a benzodioxole core exhibit a variety of biological activities. The following mechanisms have been identified:

- Alpha-Amylase Inhibition : Compounds similar to this compound have been shown to inhibit alpha-amylase, an enzyme crucial in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels, making it a potential candidate for diabetes management .

- Anticancer Activity : Some derivatives of benzodioxole have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain synthesized derivatives showed IC50 values ranging from 26 to 65 µM against cancer cells while exhibiting minimal toxicity towards normal cells .

- Antimicrobial Effects : The benzodioxole structure is also associated with antimicrobial properties, providing a basis for its exploration in treating infections .

Case Study 1: Antidiabetic Potential

In a recent study involving benzodioxol derivatives, compound IIc exhibited potent alpha-amylase inhibition with an IC50 value of 0.68 µM. Additionally, in vivo tests on streptozotocin-induced diabetic mice revealed that compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over multiple doses, highlighting its therapeutic potential in diabetes management .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of benzodioxole derivatives. The study reported that certain compounds exhibited effective cytotoxicity against several cancer cell lines while maintaining safety profiles for normal cells. This dual action underscores the potential of these compounds in developing targeted cancer therapies .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₈ |

| Molar Mass | 392.4 g/mol |

| CAS Number | 6286-69-7 |

| Alpha-Amylase IC50 | 0.68 µM |

| Anticancer IC50 Range | 26 - 65 µM |

Q & A

Q. What are the recommended methods for synthesizing dimethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the cyclohexane ring via aldol or Michael addition. Key steps include:

- Stereochemical control : Use chiral catalysts or auxiliaries during ring formation to manage the 4-hydroxy-4-methyl substituents.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) to separate diastereomers. Confirm stereochemistry via X-ray crystallography (as demonstrated in related cyclohexane dicarboxylates ).

- Characterization : Validate purity using -NMR, -NMR, and high-resolution mass spectrometry (HRMS).

Q. What analytical techniques are critical for characterizing this compound, and how can structural ambiguities be resolved?

- Methodological Answer :

- Core techniques :

- Spectroscopy : -NMR to identify hydroxyl protons and aromatic signals from the benzodioxol group; -NMR to confirm ester carbonyls (~170 ppm).

- Mass spectrometry : HRMS for molecular ion validation.

- Advanced resolution :

- X-ray crystallography : Resolve conformational ambiguities (e.g., chair vs. boat cyclohexane) by analyzing crystal packing, as done for analogous diethyl cyclohexane derivatives .

- 2D NMR (COSY, HSQC) : Map coupling between hydroxyl and adjacent methyl groups.

Q. What are the best practices for safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .

- Storage : Keep in airtight containers under dry, inert atmosphere (argon/nitrogen) to prevent ester hydrolysis. Store at 2–8°C in a ventilated cabinet, away from ignition sources .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions, and what degradation pathways are likely?

- Methodological Answer :

- Experimental design :

- Accelerated stability studies : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 3–10). Monitor degradation via HPLC with UV detection (λ = 254 nm).

- Degradation analysis : Hydrolysis of ester groups is expected under alkaline conditions; benzodioxol ring oxidation may occur at high temperatures. Use LC-MS to identify degradation products (e.g., dicarboxylic acids or quinone derivatives).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard lab conditions .

Q. What experimental strategies can elucidate the electronic effects of the benzodioxol moiety on the compound’s reactivity?

- Methodological Answer :

- Computational studies : Perform density functional theory (DFT) calculations to map electron density distribution, focusing on the benzodioxol ring’s electron-donating methoxy groups.

- Synthetic probes : Compare reactivity with analogs lacking the benzodioxol group (e.g., phenyl-substituted derivatives) in nucleophilic acyl substitution reactions.

- Spectroscopic analysis : Use UV-Vis spectroscopy to track charge-transfer interactions in solution.

Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be reconciled?

- Methodological Answer :

- Systematic solubility testing : Prepare saturated solutions in solvents (e.g., DMSO, ethanol, hexane) at controlled temperatures (20–40°C). Quantify solubility via gravimetric analysis or UV absorbance.

- Contradiction resolution : Verify solvent purity (e.g., residual water in DMSO may skew results). Cross-validate with Hansen solubility parameters to explain discrepancies .

Q. What methodologies are recommended for evaluating the compound’s environmental fate and ecotoxicological impact?

- Methodological Answer :

- Environmental persistence : Follow OECD 301 guidelines for biodegradability testing. Use LC-MS/MS to detect parent compounds and metabolites in simulated aquatic systems .

- Toxicity assays : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies (OECD 201). Compare EC50 values with structurally related compounds.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility checks : Synthesize the compound using published protocols and validate purity via elemental analysis.

- Instrument calibration : Ensure NMR spectrometers are calibrated with internal standards (e.g., TMS).

- Crystallographic validation : If melting points vary, recrystallize from different solvents (e.g., ethanol vs. acetone) and compare DSC thermograms to identify polymorphic forms .

Experimental Design Considerations

Q. What statistical approaches are optimal for designing dose-response studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.